5-Thiophen-3-yl-isoxazole-3-carboxylic acid methyl ester
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Overview
Description
Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a thiophene ring, a sulfur-containing five-membered ring, adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(furan-3-yl)isoxazole-3-carboxylate
- Methyl 5-(pyridin-3-yl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(thiophen-3-yl)isoxazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-thiophen-3-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)7-4-8(13-10-7)6-2-3-14-5-6/h2-5H,1H3 |
InChI Key |
WCRILORXQHZTCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
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